N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
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Overview
Description
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of cyclobutane, featuring two methyl groups attached to the nitrogen atoms of the diamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride typically involves the reaction of cyclobutanediamine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of N1,N1-dimethylcyclobutane-1,3-dione.
Reduction: Formation of N1,N1-dimethylcyclobutane-1,3-diamine.
Substitution: Formation of N1,N1-dimethylcyclobutane-1,3-diamine derivatives.
Scientific Research Applications
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
- N1,N1-dimethylcyclohexane-1,3-diamine dihydrochloride
- N1,N1-dimethylcycloheptane-1,3-diamine dihydrochloride
Uniqueness
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and reactivity are required.
Properties
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-5(7)4-6;;/h5-6H,3-4,7H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNWDIHHGMSQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-44-8 |
Source
|
Record name | 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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